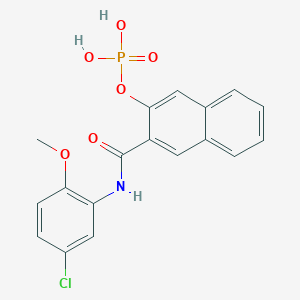

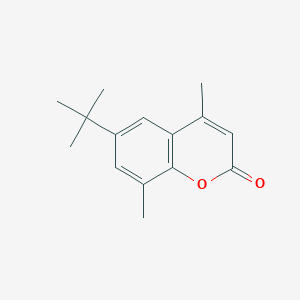

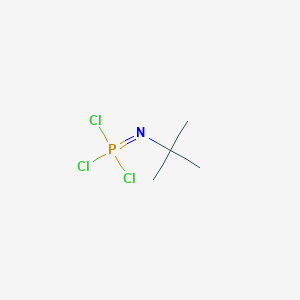

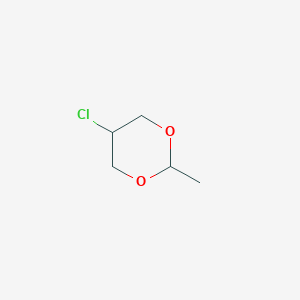

![molecular formula C16H14O6S3 B105295 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate CAS No. 84449-65-0](/img/structure/B105295.png)

4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate

Vue d'ensemble

Description

“4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate” is a chemical compound with the CAS Number: 84449-65-0 . It has a molecular weight of 398.47400 . The compound’s structure includes a benzo[b]thiophene ring, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring .

Synthesis Analysis

The synthesis of this compound involves several precursors such as 4-Methoxythiophenol, PTP inhibitor 1, 6-Methoxy-2-(4-…), 4-Methoxy-alpha…, Methanesulfonyl…, and Estrogen receptor . The exact synthetic route and conditions would depend on the specific requirements of the synthesis .Molecular Structure Analysis

The molecular formula of this compound is C16H14O6S3 . The InChI key, which is a unique identifier for chemical substances, is HTDDXJCHRQYGFX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a density of 1.485 g/cm3 and a boiling point of 630.078ºC at 760 mmHg . The flash point is 334.859ºC .Applications De Recherche Scientifique

Pharmaceutical Research

This compound is structurally related to Raloxifene, a selective estrogen receptor modulator (SERM). It could serve as a starting point for the synthesis of new SERMs, which are used in the treatment of osteoporosis and breast cancer .

Organic Synthesis

As a reagent with a benzo[b]thiophene moiety, it can be used in organic synthesis to create complex molecules that have applications in medicinal chemistry and material science .

Material Science

The sulfonate groups present in the compound make it a candidate for the synthesis of advanced materials, such as polymers with specific optical properties or conductive capabilities .

Analytical Chemistry

Due to its unique structure, this compound can be used as a standard or reference material in chromatography and mass spectrometry to identify and quantify similar compounds .

Biochemistry

It may be used as a biochemical tool to study sulfonation reactions in biological systems, which are crucial for the metabolism of various hormones and drugs .

Environmental Science

The compound’s potential degradation products could be studied to assess environmental risks and develop methods for the detection and quantification of related pollutants .

Chemical Education

In academic settings, this compound can be used to demonstrate various chemical reactions and synthesis techniques to students specializing in organic chemistry .

Drug Development

As an intermediate in pharmaceutical synthesis, it could be used in the development of new drug candidates, particularly in the field of endocrine disorders .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[4-(6-methylsulfonyloxy-1-benzothiophen-2-yl)phenyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6S3/c1-24(17,18)21-13-6-3-11(4-7-13)15-9-12-5-8-14(10-16(12)23-15)22-25(2,19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKQAMCWGICRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534769 | |

| Record name | 4-{6-[(Methanesulfonyl)oxy]-1-benzothiophen-2-yl}phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate | |

CAS RN |

84449-65-0 | |

| Record name | 2-[4-[(Methylsulfonyl)oxy]phenyl]benzo[b]thien-6-yl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-(Methylsulfonyloxy)benzo(b)thiophen-2-yl)phenyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{6-[(Methanesulfonyl)oxy]-1-benzothiophen-2-yl}phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

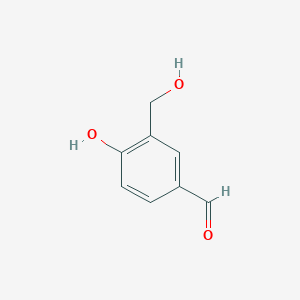

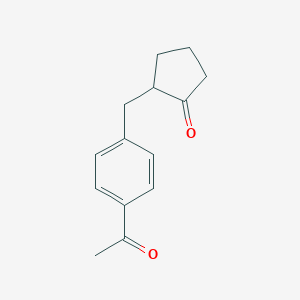

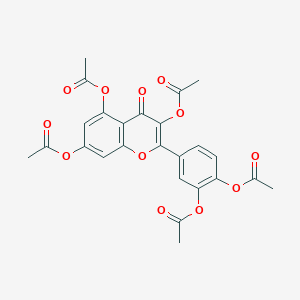

![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)